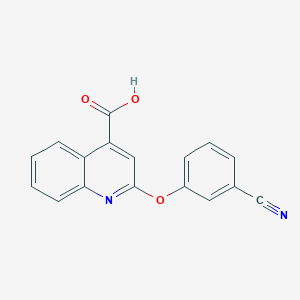

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid

Vue d'ensemble

Description

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid is a chemical compound with the linear formula C17H10O3N2 . It is a significant structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry .

Molecular Structure Analysis

The structural build-up of the synthesized compounds was based on the spectro-analytical data . The bioactive conformations of the compounds within hDHODH were resolved by means of molecular docking .Chemical Reactions Analysis

Quinoline-4-carboxylic acid is a very important structure in a synthetic medicinal chemistry. Many methods have been developed for the synthesis of important quinoline moiety . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .Applications De Recherche Scientifique

Photophysical Properties and Synthesis : Quinoline derivatives, including those related to 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid, have been studied for their photophysical behaviors. The research by Padalkar & Sekar (2014) focuses on synthesizing azole-quinoline-based fluorophores inspired by Excited-state intramolecular proton transfer (ESIPT). These compounds exhibit dual emissions and a large Stokes shift emission pattern. Their emission properties depend on solvent polarity, and they are thermally stable up to 300°C (Padalkar & Sekar, 2014).

Synthesis Techniques : The research by Riego et al. (2005) discusses a new route for the preparation of 3-hydroxyquinoline-2-carboxylic acid, a structurally similar compound. This synthesis involves a four-step procedure from 3-hydroxyquinoline, leading to other interesting quinolines such as 2-chloro-3-hydroxyquinoline-4-carboxylic acid (Riego et al., 2005).

Antioxidant and Antibacterial Studies : Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, demonstrating their in vitro antioxidant and antibacterial activities. Some compounds exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals (Shankerrao et al., 2013).

Potential Antiviral Applications : A 2022 study by Patnin et al. explores the binding interactions of phenylamino-phenoxy-quinoline derivatives with the main protease of SARS-CoV-2. This research suggests that certain quinoline derivatives could serve as antiviral candidates in the treatment of SARS-CoV-2 (Patnin et al., 2022).

Synthesis of Novel Compounds : The research by Li et al. (2019) focuses on the synthesis of halomethylquinoline derivatives and their potential as anti-tubercular and antibacterial agents. This study contributes to the development of new classes of quinoline derivatives (Li et al., 2019).

Antimalarial Research : Chen, Gao, & Wang (1983) synthesized derivatives of benzo(g) quinoline with double Mannich bases of aminophenol. These compounds showed significant activity against Plasmodium berghei, suggesting their potential as antimalarial agents (Chen, Gao, & Wang, 1983).

Biological Activity Studies : Boyarshinov et al. (2017) studied amides and esters of quinoline-2-carboxylic acid, related to this compound, for their anti-inflammatory and analgesic activities. This research highlights the potential of quinoline derivatives in pharmacology (Boyarshinov et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit diverse medicinal properties . They play a major role in the field of medicinal chemistry and are vital scaffolds for leads in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes that contribute to their biological and pharmaceutical activities .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, leading to downstream effects that contribute to their biological and pharmaceutical activities .

Result of Action

Quinoline derivatives are known to exhibit various biological and pharmaceutical activities .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-(3-cyanophenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-10-11-4-3-5-12(8-11)22-16-9-14(17(20)21)13-6-1-2-7-15(13)19-16/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVKVNDBPGXOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC(=C3)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

amine dihydrochloride](/img/structure/B1421856.png)

![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)